Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNZFPUXWUBKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472947 | |
| Record name | ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193975-33-6 | |
| Record name | ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Conditions
A pivotal study by Li et al. (2020) demonstrated an unexpected yet efficient synthesis route using the following components:
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Starting materials :
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1-(2-Amino-5-iodophenyl)ethanone (2)
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Ethyl 4-chloro-3-oxobutanoate
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Promoter : Chlorotrimethylsilane (TMSCl)
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Solvent : Acetonitrile (MeCN)
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Temperature : 100°C (sealed reaction kettle)
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Duration : 10 hours
Under these conditions, the reaction produced ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate (3) as the primary product in 78% yield, rather than the anticipated mono-chlorinated derivative. This outcome underscores the critical role of TMSCl in promoting dual chloromethylation, likely via stabilization of reactive intermediates.
Table 1: Key Reaction Parameters and Outcomes
| Parameter | Value/Description |
|---|---|
| Starting Material 1 | 1-(2-Amino-5-iodophenyl)ethanone |
| Starting Material 2 | Ethyl 4-chloro-3-oxobutanoate |
| Catalyst/Promoter | TMSCl |
| Solvent | MeCN |
| Temperature | 100°C |
| Reaction Time | 10 hours |
| Yield | 78% |
Mechanistic Insights
The proposed mechanism involves:
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Formation of the quinoline core : Condensation of the amino group in 1-(2-amino-5-iodophenyl)ethanone with the ketone moiety of ethyl 4-chloro-3-oxobutanoate.
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Chloromethylation : TMSCl facilitates the introduction of chloromethyl groups at the 2- and 4-positions via electrophilic substitution, likely through intermediate silyl enol ether formation.
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Iodine retention : The 8-iodo substituent remains intact due to its steric and electronic compatibility with the reaction conditions.
Structural Characterization and Validation
Post-synthesis characterization is critical to confirm the identity and purity of this compound. Li et al. employed the following techniques:
Spectroscopic Analysis
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NMR : Distinct singlets at 4.98 ppm and 5.26 ppm confirmed the presence of two chloromethyl groups. Quinoline protons resonated at 7.87–8.76 ppm, consistent with a 2,4,6-trisubstituted pattern.
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NMR : Peaks at 38.56 ppm and 46.32 ppm corresponded to chloromethyl carbons, while the 6-iodo-substituted carbon appeared at 96.73 ppm.
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HRMS : A pseudo-molecular ion peak at 423.9380 () validated the molecular formula.
Table 2: Key Spectroscopic Data
| Technique | Key Observations |
|---|---|
| NMR | δ 4.98 (s, 2H), 5.26 (s, 2H) |
| NMR | δ 38.56, 46.32 (CHCl) |
| HRMS | 423.9380 ([M + H]) |
Purity and Stability Considerations
This compound is light-sensitive and requires storage in dark conditions at 2–8°C to prevent degradation. Solubility in DMSO (10 mM stock solutions) and stability in PEG300/Tween 80 mixtures have been documented for in vivo applications.
Alternative Synthetic Routes and Comparative Analysis
While the Friedländer annulation dominates recent literature, traditional multi-step approaches are briefly outlined in commercial catalogs:
Halogenation of Quinoline Precursors
Functional Group Interconversion
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Esterification : Hydrolysis of ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate followed by chlorination (e.g., using SOCl).
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Cross-coupling reactions : Suzuki-Miyaura couplings to introduce iodine, though this requires pre-functionalized boronates.
Challenges and Optimization Strategies
Yield Limitations
The 78% yield in the TMSCl-promoted Friedländer reaction, while respectable, leaves room for improvement. Potential strategies include:
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Solvent optimization : Replacing MeCN with polar aprotic solvents like DMF to enhance intermediate solubility.
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Catalyst screening : Testing Brønsted acids (e.g., p-TsOH) alongside TMSCl.
Byproduct Formation
The unexpected bis-chloromethylation observed by Li et al. highlights the sensitivity of quinoline synthesis to reaction conditions. Rigorous temperature control and stoichiometric adjustments may suppress competing pathways.
Industrial and Pharmacological Relevance
This compound serves as a precursor to bioactive molecules, including:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C-4 Chloro
The electron-withdrawing nature of the quinoline ring activates the C-4 chloro group for nucleophilic displacement. Key transformations include:
The C-4 position demonstrates higher reactivity than C-8 iodine due to steric and electronic factors.
Transition-Metal Catalyzed Cross-Coupling at C-8 Iodo
The iodine atom at C-8 participates in palladium- or copper-mediated coupling reactions:
These reactions enable modular diversification for drug discovery .
Ester Hydrolysis at C-3 Position
The ethyl ester undergoes hydrolysis under basic or acidic conditions:
- Basic hydrolysis : 2M NaOH, ethanol/H₂O (1:1), reflux → 4-chloro-8-iodoquinoline-3-carboxylic acid .
- Acidic hydrolysis : Conc. HCl, 100°C → same carboxylic acid product .
The carboxylic acid serves as a precursor for amide/peptide conjugates .
Electrophilic Aromatic Substitution
Limited reactivity is observed due to the electron-deficient quinoline core. Reported transformations include:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 or C-6 nitro derivatives |
| Halogenation | Br₂/FeBr₃, CH₂Cl₂, 25°C | Dibrominated products (C-5/C-6) |
Positional selectivity depends on steric hindrance from the bulky iodine substituent .
Functional Group Interconversion
The ester group enables additional transformations:
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is primarily explored for its potential as a pharmaceutical intermediate. It serves as a building block for synthesizing various biologically active compounds, particularly those targeting infectious diseases.
Key Findings :
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various pathogens. For instance, it has shown Minimum Inhibitory Concentration (MIC) values against bacteria such as Staphylococcus aureus (16 µg/mL) and Escherichia coli (32 µg/mL) .
- Anticancer Potential : Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and activation of apoptotic pathways .
Agricultural Chemistry
In agricultural applications, this compound is being investigated for its potential use in developing agrochemicals. Its ability to act as an effective pesticide while minimizing environmental impact makes it a candidate for sustainable agricultural practices.
Applications :
- Formulation of pest control agents that are less harmful to non-target species compared to traditional pesticides.
Material Science
The compound is also being explored for its properties in material science, particularly in the development of advanced materials with specific electronic and optical characteristics.
Potential Uses :
- Development of coatings and polymers that require enhanced chemical resistance and durability due to the presence of halogen substituents.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard reference material. Its stable chemical properties make it suitable for ensuring accuracy in various detection methods.
In Vitro Analysis
A study conducted on human breast cancer cell lines (MCF-7) demonstrated significant effects of this compound:
- IC50 Value : 15 µM after 48 hours of exposure.
- Mechanism : Induction of oxidative stress leading to increased apoptosis rates.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-8-iodoquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural analogs and their substituent patterns:
Key Observations :
- Iodine vs. Bromine/Fluorine : The iodine substituent in the target compound enhances its leaving-group ability in nucleophilic substitutions compared to bromine or fluorine, making it more reactive in cross-coupling reactions .
- Nitro Group: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS: 131548-98-6) exhibits strong electron-withdrawing effects, directing electrophiles to specific positions in aromatic systems .
- Hydroxyl Group: Analogs with a hydroxyl group (e.g., Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate) show increased polarity, improving solubility in polar solvents .
Physical and Chemical Properties
Key Observations :
Biological Activity
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate (ECIC) is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a quinoline core and the presence of both chlorine and iodine substituents, suggests diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of ECIC, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
Chemical Formula : C₁₂H₉ClINO₂
CAS Number : 193975-33-6
Molecular Weight : 303.56 g/mol
The compound features a bicyclic structure that combines a benzene ring fused to a pyridine ring. The halogen substituents at the 4 and 8 positions are critical for its reactivity and biological interactions.
The biological activity of ECIC is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : ECIC can bind to specific enzymes, inhibiting their activity. This mechanism is crucial in its potential anticancer effects.
- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of ECIC against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed for different bacteria:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 64 | |
| Klebsiella pneumoniae | 32 |
These results indicate that ECIC possesses significant antibacterial properties, particularly against Gram-positive bacteria.
Anticancer Properties
ECIC has also been investigated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways:
- Cell Cycle Arrest : ECIC has been reported to cause G2/M phase arrest in cancer cells, inhibiting their proliferation.
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in tumor cells.
Case Study: In Vitro Analysis
In a study conducted on human breast cancer cell lines (MCF-7), ECIC demonstrated the following effects:
- IC50 Value : 15 µM after 48 hours of exposure.
- Mechanism : Induction of oxidative stress and mitochondrial dysfunction, leading to increased apoptosis rates.
Structure-Activity Relationship (SAR)
The presence of halogen atoms is crucial for enhancing the biological activity of quinoline derivatives. Comparative studies with similar compounds have shown that variations in substituents significantly affect their efficacy:
| Compound | Activity Type | Remarks |
|---|---|---|
| Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | Antimicrobial | Less potent than ECIC |
| Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate | Anticancer | Similar efficacy but different mechanisms |
Research Applications
ECIC is being explored for various applications in scientific research:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
- Pharmaceutical Development : Investigating its role as an intermediate in synthesizing more complex quinoline derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via sequential halogenation of a quinoline core. A plausible route involves introducing chlorine at the 4-position via electrophilic substitution, followed by iodination at the 8-position using iodine monochloride (ICl) or palladium-catalyzed coupling. Key intermediates (e.g., Ethyl 4-chloroquinoline-3-carboxylate) are purified via column chromatography, and iodination efficiency is monitored by H NMR and LC-MS. Reaction optimization includes temperature control (e.g., 80–120°C for iodination) and solvent selection (e.g., DMF or THF for solubility). Purity is validated by melting point analysis and HPLC .
Q. How is the molecular structure of this compound confirmed in academic research?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Single crystals are grown via slow evaporation in solvents like ethanol or dichloromethane. Data collection uses a diffractometer (Mo-Kα radiation), and structures are solved using SHELXS/SHELXD for phase determination. Refinement with SHELXL ensures accurate bond lengths and angles. Complementary techniques include C NMR for carbon environment analysis and FT-IR to verify ester and halogen functional groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for halogenated quinolines?
- Methodological Answer : Discrepancies (e.g., thermal motion artifacts or disorder in iodine positions) are addressed by iterative refinement in SHELXL, using constraints for heavy atoms. Mercury CSD’s packing similarity tool compares the structure to analogous compounds (e.g., Ethyl 8-chloro-4-oxoquinoline-3-carboxylate) to identify outliers. Twinning or high R-factors may require data recollection or alternative space group assignment. Hydrogen bonding and π-π stacking interactions are validated using OLEX2’s void analysis and interaction maps .
Q. What strategies are employed to utilize this compound in cross-coupling reactions, and how are side products minimized?
- Methodological Answer : The iodine substituent enables Suzuki-Miyaura or Ullmann couplings. Catalytic systems (e.g., Pd(PPh)/CuI in DMF) are optimized for regioselectivity at the 8-position. Side products (e.g., dehalogenated byproducts) are minimized by degassing solvents to prevent catalyst poisoning and using excess aryl boronic acids. Reaction progress is tracked via TLC, and products are characterized by F NMR (for trifluoromethyl analogues) and HRMS. Computational modeling (DFT) predicts reactivity trends for novel substrates .
Q. How can researchers analyze unexpected byproducts formed during functionalization of this compound?
- Methodological Answer : Byproducts are identified via tandem LC-MS/MS with collision-induced dissociation (CID) to fragment ions. Isotopic patterns (e.g., I vs. Br) distinguish halogen exchange products. For crystalline byproducts, powder XRD compares experimental patterns to simulated data from Mercury. Reaction mechanisms are probed using C-labeled reagents or quenching experiments with radical traps (e.g., TEMPO) to detect transient intermediates .
Data Analysis & Computational Tools
Q. What computational methods are used to predict the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) screens the compound against target proteins (e.g., kinase inhibitors), with binding poses validated by MD simulations. ADMET properties are modeled using SwissADME to assess bioavailability and toxicity risks. Synthetic accessibility is evaluated via retrosynthetic algorithms in AiZynthFinder .
Safety & Handling in Academic Settings
Q. What precautions are critical when handling this compound in catalytic studies?
- Methodological Answer : Use nitrile gloves and fume hoods to avoid skin contact and inhalation. Static charge buildup is mitigated by grounding equipment during solvent transfers (e.g., THF). Spills are neutralized with activated carbon and disposed via halogenated waste streams. Air-sensitive reactions employ Schlenk lines with argon backfilling. Toxicity is assessed using Zebrafish embryo assays for ecotoxicological screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
